

Oleandrin: Physicochemical & Pharmacokinetic Profile

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Compound Focus: Oleandrin

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Oleandrin is a highly lipid-soluble cardiac glycoside, a property that fundamentally shapes its pharmacological and toxicological behavior [1] [2]. The table below summarizes its core characteristics and the implications of its lipophilicity.

Property	Description	Impact on Pharmacokinetics/Pharmacodynamics
Chemical Structure	Cardenolide; aglycone steroidal moiety, lactone ring, glycosyl moiety [1].	The aglycone is the pharmacophoric moiety; overall structure confers high lipid solubility [1].
Physical Form	White crystalline powder [1].	--
Molecular Weight	576.727 Da [1].	--
Melting Point	250°C [1].	--
Solubility Profile	Insoluble in water; soluble in methanol, ethanol, chloroform, and other organic solvents [1] [3].	Enables passive diffusion through biomembranes; dictates use of non-polar solvents for extraction [3].

Property	Description	Impact on Pharmacokinetics/Pharmacodynamics
Main Molecular Target	Na ⁺ /K ⁺ -ATPase pump (NKP) [4].	Inhibition leads to increased intracellular Ca ²⁺ , causing positive inotropy (therapeutic) and cardiotoxicity [4].
Therapeutic Blood Concentration	Not precisely defined, but toxic effects observed from ~1-2 ng/ml [1].	Indicates a very narrow therapeutic window [1].
Fatal Blood Concentration	~20 ng/ml [1].	Highlights extreme toxicity potential.

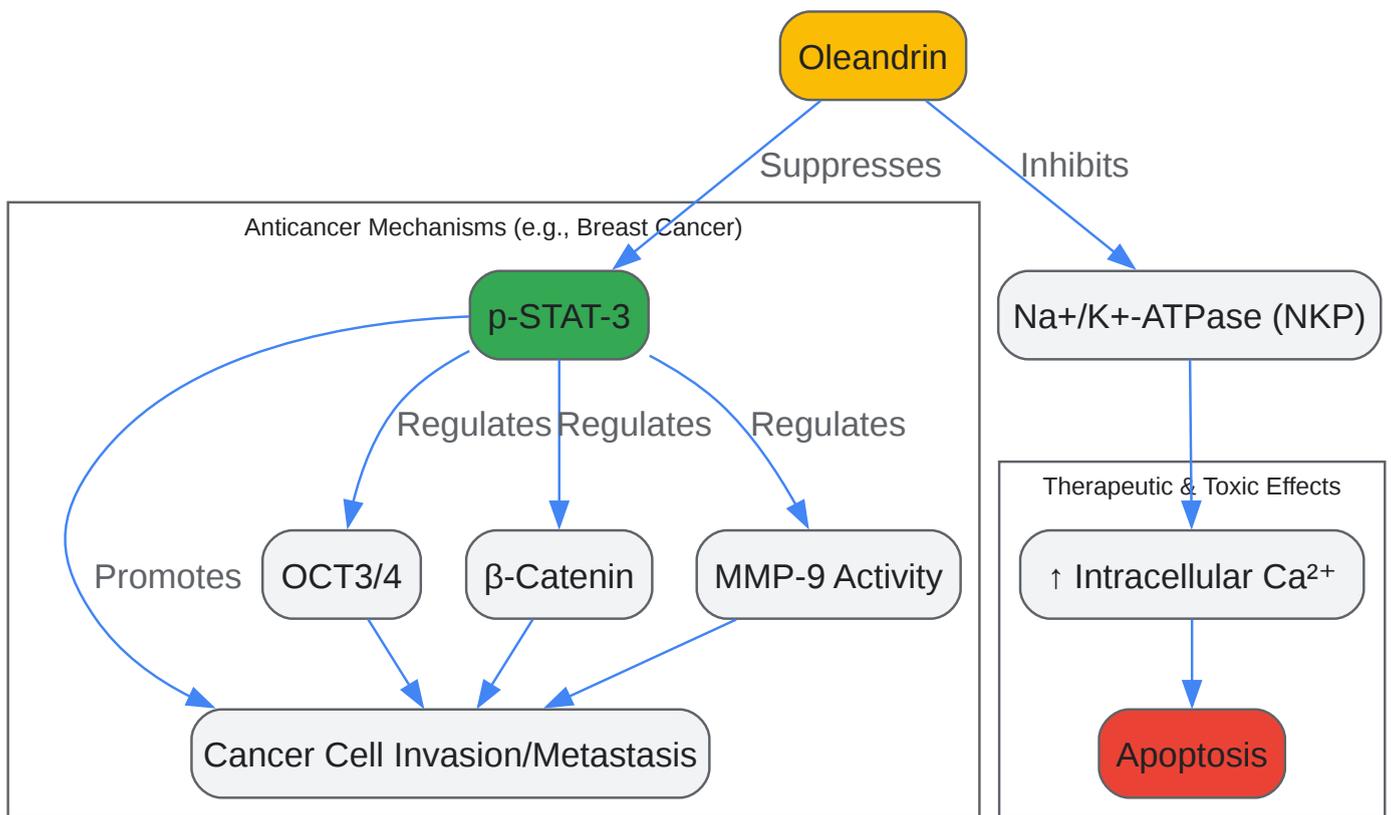
Absorption, Distribution, Metabolism, and Excretion (ADME)

Oleandrin's ADME profile is complex and contributes to its narrow therapeutic window. Key characteristics are organized in the table below.

ADME Phase	Key Characteristics	Experimental Evidence & Notes
Absorption	Rapid and effective after oral administration due to high lipophilicity [3]. Bioavailability is limited by first-pass metabolism and potential P-gp efflux [2].	Based on poisoning cases and animal studies; inferred from its structural similarity to digitoxin [3] [2].
Distribution	Extensive tissue distribution; reversibly binds to plasma proteins; half-life in humans is ~2.3 hours but elimination can be slow, leading to risk of accumulation [2].	Animal studies show high concentrations in liver, kidneys, and spleen [2].
Metabolism	Undergoes Phase I metabolism (hydrolysis, oxidation) via cytochrome P450 enzymes (e.g., CYP3A4) to active metabolites like oleandrinogenin [2].	Metabolites also contribute to pharmacological and toxic effects [2].

ADME Phase	Key Characteristics	Experimental Evidence & Notes
Excretion	Slow; primarily via hepatic/biliary routes; suspected enterohepatic recirculation may prolong exposure [1] [2].	Renal excretion is minimal [2].

The following diagram illustrates the core mechanism of action and the subsequent downstream effects that contribute to both its anticancer and toxic activities.



Oleandrin Mechanism and Effects

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Oleandrin inhibits *Na⁺/K⁺-ATPase* and *STAT-3*, driving diverse biological effects.

Experimental Protocols & Methodologies

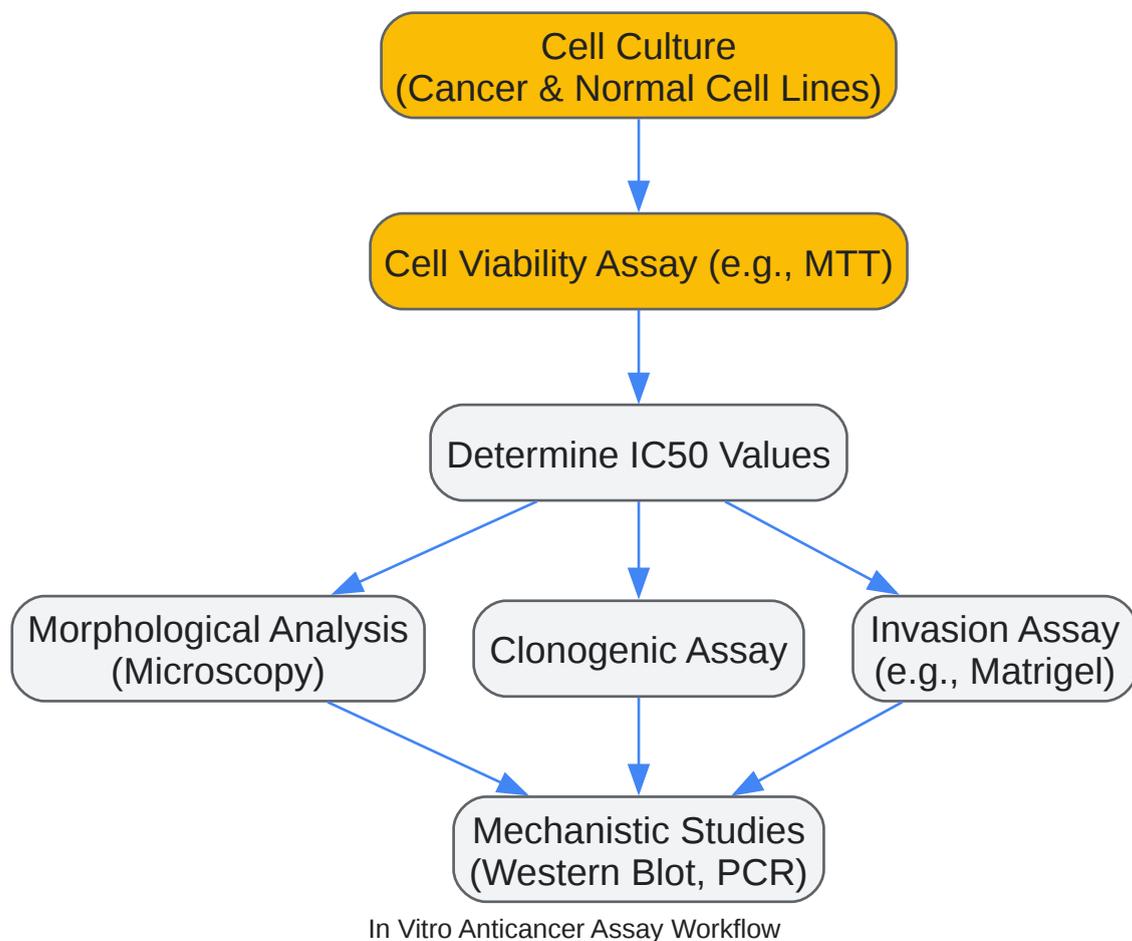
Analytical Detection of Oleandrin

Accurate quantification of **oleandrin** in biological matrices is crucial for PK studies and toxicology. **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** is the gold standard.

- **Sample Preparation:** Common techniques include **Liquid-Liquid Extraction (LLE)** with organic solvents or **Solid-Phase Extraction (SPE)** for complex samples like serum, blood, or tissue homogenates [2].
- **Chromatography:** Reversed-phase columns (e.g., C18) are standard. The mobile phase is typically a gradient of water and organic modifiers like acetonitrile or methanol, often with additives such as formic acid to improve ionization [2].
- **Mass Spectrometry Detection:** Electrospray Ionization (ESI) in positive mode is used. The analysis is performed in **Multiple Reaction Monitoring (MRM)** mode for high sensitivity and selectivity, tracking specific precursor-to-product ion transitions for **oleandrin** and its metabolites [2].
- **Performance:** Modern LC-MS/MS methods can achieve Low Limits of Detection (LOD) around **0.5-1.0 ng/mL** or lower, with recoveries often exceeding 70-90% [2].

Assessing Anticancer Activity In Vitro

The following workflow, commonly used in cited studies [5] [4], outlines key experiments for evaluating **oleandrin**'s anticancer effects.



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*A standard workflow for evaluating the in vitro cytotoxic and anti-invasive effects of **oleandrin**.*

Research Considerations & Toxicity

- **Influencing Factors:** **Oleandrin** content varies significantly by plant variety (red oleander has higher cardenolide levels than white) and extraction solvent (non-polar solvents yield more **oleandrin**) [3].
- **Toxicity Management:** The narrow therapeutic window is the primary challenge. Potential strategies to improve it include using **prodrugs** to enhance water solubility, **novel drug delivery systems** (e.g., nanoparticles) for targeted delivery, and exploring **therapeutic drug monitoring** based on sensitive LC-MS/MS assays [1] [2].

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